2-Chloro-1-[4-(1,2-oxazol-3-ylmethylsulfonyl)piperazin-1-yl]propan-1-one
Description
2-Chloro-1-[4-(1,2-oxazol-3-ylmethylsulfonyl)piperazin-1-yl]propan-1-one is a complex organic compound that features a piperazine ring substituted with an oxazole moiety and a chloropropanone group
Properties
IUPAC Name |
2-chloro-1-[4-(1,2-oxazol-3-ylmethylsulfonyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O4S/c1-9(12)11(16)14-3-5-15(6-4-14)20(17,18)8-10-2-7-19-13-10/h2,7,9H,3-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKGBYIZNLBIRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)S(=O)(=O)CC2=NOC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-1-[4-(1,2-oxazol-3-ylmethylsulfonyl)piperazin-1-yl]propan-1-one typically involves multi-step proceduresSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
2-Chloro-1-[4-(1,2-oxazol-3-ylmethylsulfonyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be employed in the study of enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(1,2-oxazol-3-ylmethylsulfonyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the oxazole moiety may participate in hydrogen bonding and other interactions. The chloropropanone group can undergo nucleophilic attack, leading to various biochemical effects .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and oxazole-containing molecules. Compared to these, 2-Chloro-1-[4-(1,2-oxazol-3-ylmethylsulfonyl)piperazin-1-yl]propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Examples of similar compounds are:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
